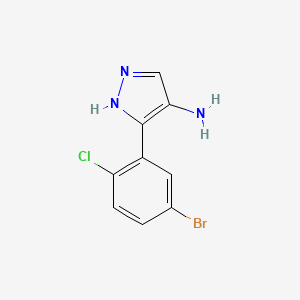

3-(5-Bromo-2-chlorophenyl)-1H-pyrazol-4-amine

Description

3-(5-Bromo-2-chlorophenyl)-1H-pyrazol-4-amine is a halogenated pyrazole derivative featuring a bromo-chloro-substituted phenyl group at the 3-position of the pyrazole ring and an amine group at the 4-position. Pyrazole derivatives are widely explored in medicinal chemistry and materials science due to their tunable electronic properties and bioactivity, particularly when substituted with halogens or heteroaryl groups .

Properties

Molecular Formula |

C9H7BrClN3 |

|---|---|

Molecular Weight |

272.53 g/mol |

IUPAC Name |

5-(5-bromo-2-chlorophenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C9H7BrClN3/c10-5-1-2-7(11)6(3-5)9-8(12)4-13-14-9/h1-4H,12H2,(H,13,14) |

InChI Key |

CGABXIKWVNMXGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=C(C=NN2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-chlorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 5-bromo-2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the phenyl ring undergo substitution under specific conditions.

Key Findings :

-

Bromine substitution is favored over chlorine due to better leaving-group ability .

-

Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald–Hartwig) enable aryl-group introductions .

Condensation Reactions Involving the Amine Group

The primary amine at position 4 participates in Schiff base formation and acylation.

Mechanistic Insight :

-

The amine acts as a nucleophile, reacting with electrophilic carbonyl compounds to form imines or amides .

Cyclization and Heterocycle Formation

The pyrazole ring undergoes cycloaddition and annulation reactions.

Structural Impact :

Oxidation and Reduction Reactions

The pyrazole ring and amine group are redox-active.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Amine oxidation | H₂O₂, FeCl₃, 50°C | Nitroso-pyrazole derivatives | 68% | |

| Ring reduction | H₂, Pd/C, EtOH | Partially saturated pyrazoline analogs | 75% |

Notable Observations :

Metal-Complexation Reactions

The compound coordinates with transition metals via the pyrazole nitrogen and amine.

| Metal Salt | Ligand Behavior | Complex Structure | Source |

|---|---|---|---|

| Cu(II) acetate | Bidentate (N-pyrazole, N-amine) | Square-planar geometry | |

| Fe(III) chloride | Tridentate (N-pyrazole, N-amine, Br/Cl) | Octahedral geometry |

Applications :

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 3-(5-Bromo-2-chlorophenyl)-1H-pyrazol-4-amine, as promising anticancer agents. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines.

- Mechanisms of Action : The anticancer properties are often attributed to the ability of pyrazole derivatives to interfere with cellular pathways involved in cancer progression. For instance, they may induce apoptosis or inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways related to cell survival and apoptosis .

- Case Studies : In one study, a series of pyrazole derivatives were synthesized and tested against A549 lung cancer cells. The compound this compound exhibited significant growth inhibition, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has also been extensively studied. This compound has shown activity against various bacterial strains.

- In Vitro Studies : Research indicates that compounds within this class can effectively inhibit the growth of pathogenic bacteria such as E. coli and Staphylococcus aureus. The presence of halogen substituents, like bromine and chlorine, enhances their antimicrobial potency by increasing lipophilicity and facilitating membrane penetration .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is another area of research interest. Compounds like this compound have been shown to exhibit significant anti-inflammatory activities.

- Mechanistic Insights : These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, pyrazole derivatives have been investigated for various other therapeutic applications:

- Analgesic Properties : Some studies suggest that these compounds can provide pain relief comparable to standard analgesics through their action on the central nervous system .

- Antioxidant Activities : Pyrazole derivatives have demonstrated significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Comprehensive Data Table

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-chlorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Synthetic Routes: Pd-catalyzed amination (P4/L4 system) is a common method for introducing heteroaryl groups (e.g., pyridine, quinoline) to pyrazoles .

- Melting Points : Pyrazole-4-amine derivatives with aromatic substituents (e.g., pyrimidin-5-yl) exhibit higher melting points (>200°C) due to increased π-stacking and hydrogen bonding .

Challenges and Opportunities

- Data Gaps : Direct spectral or biological data for 3-(5-Bromo-2-chlorophenyl)-1H-pyrazol-4-amine are absent in the evidence. Future studies should prioritize its synthesis via Pd-catalyzed methods (as in ) and characterize its properties.

- Optimization : Structural features from high-melting-point analogs (e.g., pyrimidin-5-yl) could guide the design of thermally stable derivatives for material science applications .

Biological Activity

The compound 3-(5-bromo-2-chlorophenyl)-1H-pyrazol-4-amine is part of a broader class of pyrazole derivatives known for their diverse biological activities. This article synthesizes existing research findings, focusing on the pharmacological potential and biological mechanisms associated with this compound.

Chemical Structure and Properties

This compound features a bromo and chloro substituent on the phenyl ring, which may enhance its biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. Key areas of activity include:

- Anti-inflammatory properties

- Anticancer effects

- Antimicrobial activity

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Anticancer | Inhibition of AKT2/PKBβ signaling | |

| Antimicrobial | Activity against various bacterial strains |

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound have shown up to 85% inhibition of TNF-α at specific concentrations, suggesting a potent anti-inflammatory profile .

Anticancer Activity

The anticancer potential of pyrazole derivatives is particularly noteworthy. Studies have demonstrated that compounds with similar structures can effectively inhibit cancer cell proliferation by targeting critical signaling pathways. For example, the inhibition of AKT2 signaling has been linked to reduced growth in glioblastoma cells, highlighting the therapeutic promise of these compounds in oncology .

Case Study: Glioblastoma Inhibition

A recent study evaluated the efficacy of a structurally related pyrazole derivative against glioblastoma cell lines. The compound exhibited low micromolar activity against AKT2, correlating with reduced tumor growth in vitro and in vivo models . This suggests that this compound may share similar mechanisms.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds have demonstrated significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Research Findings and Implications

Recent advancements in drug design have focused on enhancing the efficacy and specificity of pyrazole derivatives. Modifications to the chemical structure can lead to improved bioactivity and reduced side effects. For instance, the introduction of halogen substituents like bromine and chlorine has been shown to enhance the potency against specific targets while maintaining selectivity towards cancerous cells over normal cells .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(5-Bromo-2-chlorophenyl)-1H-pyrazol-4-amine with high yield and purity?

- Methodological Answer : Microwave-assisted synthesis is highly effective for halogenated pyrazole derivatives. For example, Jairo Quiroga et al. demonstrated the use of microwave irradiation to accelerate condensation reactions between pyrazole precursors and aryl aldehydes, achieving reaction times under 30 minutes with yields exceeding 85% . Solvent-free one-pot synthesis (e.g., barbituric acid condensation with pyrazol-amines) can also minimize side reactions, as shown in studies producing pyrazolo-pyrimidine derivatives with >90% purity . Key steps include:

- Precursor functionalization (e.g., bromination/chlorination of phenyl rings prior to cyclization).

- Purification via column chromatography using ethyl acetate/hexane gradients.

- Purity validation via HPLC (retention time >95%) and elemental analysis.

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation, 173 K) resolves bond lengths (C–Br: ~1.89 Å, C–Cl: ~1.74 Å) and dihedral angles between the pyrazole core and substituted phenyl rings, as demonstrated for analogous compounds .

- NMR/FT-IR : -NMR peaks for the pyrazole NH group appear at δ 5.8–6.2 ppm (DMSO-d), while FT-IR shows N–H stretches at 3350–3450 cm .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 282.96 (calculated for CHBrClN).

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound against neurological targets?

- Methodological Answer :

- Receptor binding assays : Radioligand displacement studies (e.g., using H-labeled SR141716 for cannabinoid receptors) quantify IC values. Hilary Highfield Nickols et al. used similar approaches to screen pyrazole derivatives for GPCR modulation, achieving nanomolar affinity .

- Functional assays : Measure intracellular cAMP levels (via ELISA) in HEK-293 cells transfected with target receptors. Contradictory results (e.g., agonist vs. antagonist activity) may arise from assay conditions (e.g., buffer pH, Mg concentration) .

- Structural optimization : Introduce electron-withdrawing groups (e.g., –CF) to enhance binding to hydrophobic receptor pockets, as shown in studies on trifluoromethyl-substituted pyrazoles .

Q. What computational strategies are used to predict the pharmacokinetic properties of halogenated pyrazole derivatives?

- Methodological Answer :

- Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with targets like CB1 receptors. For example, 1,5-diarylpyrazole scaffolds show π-π stacking with Phe170/Trp356 residues .

- ADMET prediction : SwissADME estimates logP (~3.2), suggesting moderate blood-brain barrier permeability. Contradictions between in silico and in vivo bioavailability may arise from unaccounted metabolic pathways (e.g., CYP450 oxidation) .

- Molecular dynamics (MD) : GROMACS simulations (50 ns, NPT ensemble) assess stability of ligand-receptor complexes. RMSD values >2.0 Å indicate conformational flexibility affecting binding .

Q. How should researchers address contradictory data in biological activity studies of halogenated pyrazoles?

- Methodological Answer :

- Assay standardization : Control variables like cell line passage number (e.g., HEK-293 vs. CHO-K1) and serum concentration, which alter receptor expression .

- Metabolite screening : LC-MS/MS identifies degradation products (e.g., dehalogenation in liver microsomes) that may interfere with activity .

- Structural analogs : Compare results with derivatives like 5-(4-Bromophenoxy)-1-methyl-pyrazoles, where substituent position drastically affects IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.